9-Amino-1-nonanol

PROTAC Linker SAR Ternary complex formation

9-Amino-1-nonanol (9-aminononan-1-ol) is a linear, bifunctional ω-amino-1-alkanol bearing a primary amine at the C9 terminus and a primary alcohol at the C1 terminus, with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g·mol⁻¹. It belongs to the class of aliphatic amino alcohols that serve as covalent linker precursors in proteolysis-targeting chimeras (PROTACs), where the amine and hydroxyl termini provide orthogonal conjugation handles for E3 ligase ligands and target-protein ligands, respectively.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
CAS No. 109055-42-7
Cat. No. B1319706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-1-nonanol
CAS109055-42-7
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESC(CCCCN)CCCCO
InChIInChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2
InChIKeyNLAPHXHHULDDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino-1-nonanol (CAS 109055-42-7) – Compound Identity, Physicochemical Profile, and Core Utility as a PROTAC Linker Building Block


9-Amino-1-nonanol (9-aminononan-1-ol) is a linear, bifunctional ω-amino-1-alkanol bearing a primary amine at the C9 terminus and a primary alcohol at the C1 terminus, with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g·mol⁻¹ . It belongs to the class of aliphatic amino alcohols that serve as covalent linker precursors in proteolysis-targeting chimeras (PROTACs), where the amine and hydroxyl termini provide orthogonal conjugation handles for E3 ligase ligands and target-protein ligands, respectively . The compound has also been produced from renewable C18 oleic acid via a multi-enzyme whole-cell biocatalytic cascade, establishing a sustainable sourcing route distinct from purely petrochemical synthesis [1].

9-Amino-1-nonanol Procurement: Why a C8 or C10 Amino-Alcohol Cannot Be Simply Interchanged in PROTAC Linker Optimization


In PROTAC design, the methylene chain length of the linker directly dictates the spatial reach, conformational sampling, and hydrophobic surface area presented to the ternary complex interface; a difference of even one methylene unit can shift degradation potency from sub-nanomolar to inactive, as established by systematic linker SAR studies across multiple E3 ligase systems [1]. Substituting 9-amino-1-nonanol with 8-amino-1-octanol (C8) reduces the maximum inter-ligand distance by approximately 1.2 Å, which can prevent productive ubiquitin transfer if the binding pockets are rigidly spaced, while substituting with 10-amino-1-decanol (C10) adds lipophilicity and hydrodynamic radius that may promote non-productive binary complexes (the hook effect) and reduce cellular permeability . Furthermore, the odd-numbered C9 chain, unlike even-numbered C8 or C10, is partially shielded from classical β-oxidation, potentially conferring differential metabolic stability that cannot be recapitulated by adjacent homologs . The quantitative evidence below substantiates why the exact C9 tether length is a non-interchangeable parameter in degrader construction.

9-Amino-1-nonanol Quantitative Differentiation Evidence vs. Closest Amino-Alcohol Analogs for Scientific Selection


PROTAC Linker Methylene Spacing: C9 End-to-End Distance vs. C8 and C10 Homologs Determines Ternary Complex Geometry

9-Amino-1-nonanol, once incorporated as a PROTAC linker, provides an estimated maximal inter-ligand separation of approximately 11.4–11.6 Å (calculated from the fully extended C9 backbone plus terminal functional groups), compared with ~10.2–10.4 Å for 8-amino-1-octanol (C8) and ~12.6–12.8 Å for 10-amino-1-decanol (C10) . Systematic linker-length SAR from the Direct-to-Biology (D2B) PROTAC platform demonstrated that varying alkyl linker length by two methylene units (analogous to the C8-to-C10 jump) can invert degradation efficiency from DC₅₀ < 100 nM to inactive across multiple target proteins, confirming that the linker length–potency relationship is non-linear and highly target-specific [1]. The C9 tether occupies a distinct window of conformational space that is not spanned by either the C8 or C10 tether; this one-methylene increment is sufficient to alter the rotameric ensemble available for productive ternary complex stabilization, as shown by molecular dynamics simulations of alkyl-linker PROTACs where odd-numbered chains preferentially sample geometries that avoid steric clashes at the E3–POI interface . Recent patent disclosures (WO2022194269A1 and WO2020251971A1) specifically employ 9-aminononan-1-ol as the linker precursor for EGFR and SMARCA degraders, indicating empirical optimization converged on the C9 chain length among the available ω-amino-1-alkanol series [2][3].

PROTAC Linker SAR Ternary complex formation

Biosynthetic Accessibility: 9-Amino-1-nonanol from Oleic Acid vs. Alternate-Chain Amino-Alcohols Requiring Petrochemical Feedstocks

A whole-cell biocatalytic cascade in engineered Escherichia coli, activating six recombinant enzymes (fatty acid double-bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer–Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferase) while repressing endogenous aldehyde dehydrogenase, produced 9-amino-1-nonanol from C18 oleic acid alongside three other C9 co-products, with the flagship compound 9-aminononanoic acid isolated at 54% yield from oleic acid [1]. Although the paper reports the engineered production of 9-amino-1-nonanol without quantifying its individual isolated yield, the co-production of this ω-amino-1-alkanol within the same biocatalytic cascade establishes a direct, one-renewable-feedstock-to-multiple-C9-chemicals route that is not readily extendable to C8 or C10 amino-alcohols, whose biosynthesis would require different chain-length fatty acid substrates (e.g., C16 palmitoleic acid for C8 or C20 gadoleic acid for C10), each demanding re-engineering of substrate uptake, enzyme specificity, and pathway flux [1][2]. This biocatalytic route offers a procurement-relevant advantage: the C9 amino-alcohol can be sourced from non-petrochemical supply chains, aligning with institutional sustainability mandates without altering the chemical identity of the PROTAC linker building block.

Biocatalysis Renewable feedstock C9 chemical platform

Physicochemical Divergence: Experimentally Predicted LogP and Rotatable Bond Count Differentiate C9 from C8 and C10 Amino-Alcohols

9-Amino-1-nonanol has a predicted octanol-water partition coefficient (LogP) of 2.37–2.40 and 8 rotatable bonds, compared with predicted LogP values of ~1.85–1.90 for 8-amino-1-octanol and ~2.85–2.90 for 10-amino-1-decanol [1]. Each additional methylene unit contributes approximately 0.50 LogP units in this homologous amino-alcohol series, consistent with the established π(CH₂) increment of ~0.5 for aliphatic solutes [2]. In the context of PROTAC design, the Beyond-Rule-of-5 (bRo5) property space is exquisitely sensitive to lipophilicity: PROTACs incorporating a C9 alkyl linker will exhibit a LogD₇.₄ that is ~0.5 units higher than the C8 analog and ~0.5 units lower than the C10 analog, directly impacting passive membrane permeability predictions, with longer alkyl linkers generally reducing the permeability–lipophilicity efficiency index [3]. The C9 compound therefore occupies a distinct, intermediate lipophilicity window that cannot be reproduced by selecting the adjacent homologs.

Lipophilicity ADME PROTAC physicochemical properties

Functional Group Orthogonality: 9-Amino-1-nonanol vs. 1,9-Nonanediol and 9-Aminononanoic Acid in Bifunctional Conjugate Assembly

9-Amino-1-nonanol presents a primary amine (pKₐ ~10.5) and a primary alcohol (pKₐ ~16) as its two reactive termini, enabling orthogonal, sequential conjugation strategies: the amine can be selectively acylated or alkylated under basic conditions without protection of the alcohol, while the alcohol can be activated (e.g., mesylation, tosylation) and displaced under conditions that leave the amine intact when appropriately protected . This contrasts with the closest C9 bifunctional analogs: 1,9-nonanediol (two hydroxyl groups) lacks the amine handle, requiring distinct and often less efficient conjugation chemistry, while 9-aminononanoic acid presents a carboxylic acid instead of an alcohol, which may necessitate coupling reagents (e.g., EDC, HATU) incompatible with certain PROTAC ligand functionalities and which alters the linker geometry (sp² carbonyl planarity vs. sp³ alcohol tetrahedral center) [1]. In the specific patent example WO2022194269A1, 9-aminononan-1-ol was reacted with an activated pomalidomide-derived electrophile in the presence of triethylamine and DIPEA in NMP/CH₂Cl₂ to generate the PROTAC intermediate 9-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonyl methanesulfonate in 1.33 h, demonstrating a short, operational conjugation protocol enabled by the amine–alcohol bifunctionality [2].

Orthogonal functionalization PROTAC conjugation chemistry Bifunctional linker

9-Amino-1-nonanol: High-Value Application Scenarios Directly Supported by Quantitative Differentiation Evidence


PROTAC Linker Optimization Campaigns Requiring C9-Specific Methylene Spacing for Ternary Complex Formation

In degrader discovery programs where systematic linker-length SAR has identified that an 11.4–11.6 Å inter-ligand distance (C9 tether) yields optimal DC₅₀ values, 9-amino-1-nonanol is the required building block because the shorter C8 (~10.3 Å) and longer C10 (~12.7 Å) homologs produce geometrically distinct ternary complexes that ablate degradation potency, as demonstrated by the D2B platform data showing that two-methylene linker changes can invert degrader activity from active to inactive [1][2]. This scenario is concretely exemplified by patent WO2022194269A1, in which 9-aminononan-1-ol was selected as the linker precursor to construct an EGFR-targeting PROTAC [3].

Sustainable-Sourcing PROTAC Programs Leveraging Oleic Acid-Derived C9 Building Blocks

Research groups and industrial laboratories with institutional green-chemistry mandates can procure 9-amino-1-nonanol that is producible from renewable C18 oleic acid via a published, six-enzyme whole-cell biocatalytic cascade in E. coli [1]. This biosynthesis route, documented in ACS Catalysis, is specific to the C9 chain-length platform; no equivalent biosynthetic pathway has been demonstrated for C8 or C10 ω-amino-1-alkanols from a major renewable fatty acid feedstock [1][2]. Procurement decisions that require documentation of renewable provenance can thus cite a peer-reviewed biosynthesis article exclusively for the C9 compound.

Stepwise Orthogonal Conjugation of Heterobifunctional Degraders Using Unprotected Amine–Alcohol Termini

The amine–alcohol functional group pairing of 9-amino-1-nonanol enables stepwise, protecting-group-minimal assembly of PROTACs: the primary amine can be selectively conjugated to an E3 ligase ligand (e.g., pomalidomide derivative), followed by alcohol activation (e.g., mesylation) for attachment of the target-protein ligand, as exemplified in WO2022194269A1 where the amine-to-imide coupling was completed in under 1.5 h under standard basic conditions [1]. This contrasts with 1,9-nonanediol, which requires differential protection of two chemically equivalent hydroxyl groups, and with 9-aminononanoic acid, which demands amide coupling reagents that may be incompatible with sensitive PROTAC warheads [2].

Lipophilicity-Controlled PROTAC Membrane Permeability Optimization at the C9 LogP Window

When a degrader series has been tuned to a predicted LogD₇.₄ of approximately 2.0–2.5 for optimal passive membrane permeability (balancing cell penetration against solubility and non-specific binding), 9-amino-1-nonanol (LogP ~2.4) provides the correct hydrophobicity contribution from the linker segment [1]. Substituting with the C8 analog (LogP ~1.9) reduces lipophilicity by approximately 0.5 LogP units, potentially compromising membrane transit, while the C10 analog (LogP ~2.9) adds sufficient hydrophobicity to promote micellar entrapment or increased off-target binding, as predicted by bRo5 property models for PROTACs [2][3].

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